molecular formula C25H30F2N2O8 B2967589 N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396806-96-4

N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2967589
CAS No.: 1396806-96-4
M. Wt: 524.518
InChI Key: PGUCIUKMYLZOOW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a difluorophenyl group, and a dimethoxybenzyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through a Mannich reaction, followed by the introduction of the difluorophenyl group via a nucleophilic aromatic substitution reaction. The final step involves the coupling of the dimethoxybenzyl moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the rest of the structure.

    Dimethyl fumarate: Another compound with fluorinated groups, used in different contexts.

Uniqueness

N-(2,4-difluorophenyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate is unique due to its combination of a piperidine ring, difluorophenyl group, and dimethoxybenzyl moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N2O4.C2H2O4/c1-29-19-9-17(10-20(12-19)30-2)15-31-14-16-5-7-27(8-6-16)13-23(28)26-22-4-3-18(24)11-21(22)25;3-1(4)2(5)6/h3-4,9-12,16H,5-8,13-15H2,1-2H3,(H,26,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUCIUKMYLZOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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